methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal chemistry explores these compounds for drug development, targeting specific pathways in diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
Future Directions
Thiazolopyrimidines, including this compound, have a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Future research could focus on exploring its potential applications in medicine, particularly its neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and various aldehydes. The key steps may involve:
Condensation Reactions: Formation of the thiazole ring through condensation of a thioamide with an α-haloketone.
Cyclization: Cyclization of the intermediate to form the thiazolopyrimidine core.
Functional Group Modifications: Introduction of methoxy, methylidene, and propoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidine Derivatives: Compounds with modifications on the pyrimidine ring.
Uniqueness
Methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-5-14-33-19-12-10-17(11-13-19)23-22(25(30)32-4)16(2)27-26-28(23)24(29)21(34-26)15-18-8-6-7-9-20(18)31-3/h6-13,15,23H,5,14H2,1-4H3/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHECNFHYJKNOQJ-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4OC)S3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CC=C4OC)/S3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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